molecular formula C17H17NO B13807128 Oxazole, 2,5-dihydro-2,2-dimethyl-4,5-diphenyl-

Oxazole, 2,5-dihydro-2,2-dimethyl-4,5-diphenyl-

Katalognummer: B13807128
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: DFPOHIZSQOARIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole is an organic compound with the molecular formula C17H17NO It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,2-dimethyl-1,3-diphenylpropan-1-one and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield 2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole .

Industrial Production Methods

Industrial production of 2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Diphenyloxazole: A related compound with similar structural features but different functional groups.

    2,5-Dimethylphenol: Another compound with a similar core structure but different substituents.

Uniqueness

2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole is unique due to its specific combination of functional groups and structural configuration.

Eigenschaften

Molekularformel

C17H17NO

Molekulargewicht

251.32 g/mol

IUPAC-Name

2,2-dimethyl-4,5-diphenyl-5H-1,3-oxazole

InChI

InChI=1S/C17H17NO/c1-17(2)18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h3-12,16H,1-2H3

InChI-Schlüssel

DFPOHIZSQOARIP-UHFFFAOYSA-N

Kanonische SMILES

CC1(N=C(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.